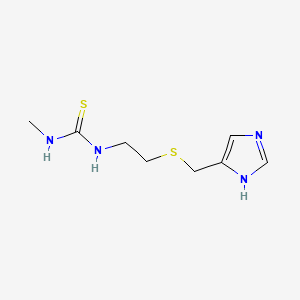
Thiaburimamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiaburimamide is a member of imidazoles.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity : Thiaburimamide derivatives, specifically substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, have been identified as potent Src/Abl kinase inhibitors. They exhibit excellent antiproliferative activity against both hematological and solid tumor cell lines. One such compound demonstrated complete tumor regressions in a chronic myelogenous leukemia model with low toxicity at multiple dose levels, suggesting potential applications in oncology (Lombardo et al., 2004).
Antidiabetic and Antibacterial Applications : New thiazolopyrimidine analogues have been synthesized and evaluated for their antidiabetic and antibacterial effects. These compounds showed promising results in reducing serum concentrations of glucose, cholesterol, and triglycerides in mice, along with exhibiting good to excellent bacterial inhibition against various bacterial strains. This suggests their potential as antidiabetic and antibacterial drugs (Batool et al., 2016).
Antimicrobial Activity : Thiazolides, a novel class of anti-infective drugs including this compound derivatives, have shown promising in vitro and in vivo activities against protozoan parasites. They have also been reported to induce apoptosis in cancer cells, highlighting their potential as future cancer therapeutics (Müller et al., 2008).
Anti-Toxoplasma Activity : Thiazole derivatives of artemisinin have demonstrated high selectivity and potency against Toxoplasma gondii, a parasitic infection. Some derivatives were found to be more effective than the current front-line drug, suggesting their potential in treating toxoplasmosis (Hencken et al., 2010).
Antioxidant Activity : Thiazolidinone derivatives of this compound have been evaluated for their antioxidant properties using various in vitro assays. These studies help in understanding the pharmacological potential of these compounds and their possible therapeutic applications (Djukic et al., 2018).
Eigenschaften
CAS-Nummer |
38603-23-5 |
|---|---|
Molekularformel |
C8H14N4S2 |
Molekulargewicht |
230.4 g/mol |
IUPAC-Name |
1-[2-(1H-imidazol-5-ylmethylsulfanyl)ethyl]-3-methylthiourea |
InChI |
InChI=1S/C8H14N4S2/c1-9-8(13)11-2-3-14-5-7-4-10-6-12-7/h4,6H,2-3,5H2,1H3,(H,10,12)(H2,9,11,13) |
InChI-Schlüssel |
XOJHLCFQADZPHU-UHFFFAOYSA-N |
SMILES |
CNC(=S)NCCSCC1=CN=CN1 |
Kanonische SMILES |
CNC(=S)NCCSCC1=CN=CN1 |
Andere CAS-Nummern |
38603-23-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



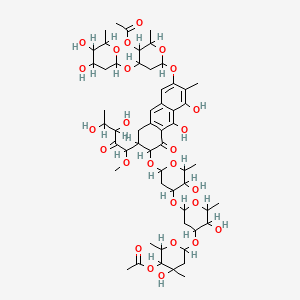
![4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1227460.png)
![3-(4-chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B1227464.png)
![2-chloro-N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B1227465.png)
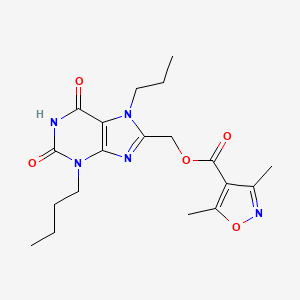
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B1227468.png)
![1-(4-bromophenyl)-3-(4-tert-butylphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium](/img/structure/B1227469.png)
![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)benzamide](/img/structure/B1227470.png)

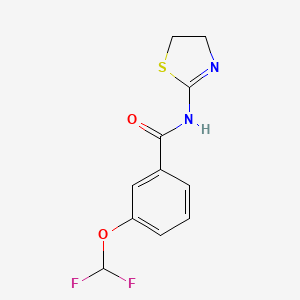
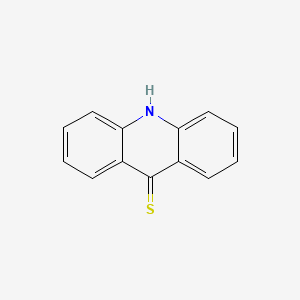
![6-[[(2-Methoxycarbonyl-3-thiophenyl)amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1227478.png)
![2-[[(3-Ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-oxomethyl]-3-methyl-3-bicyclo[2.2.1]hept-5-enecarboxylic acid](/img/structure/B1227479.png)
![2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester](/img/structure/B1227480.png)